N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the linear formula C25H18N4O5S . It’s part of a class of compounds known as benzothiazoles, which have been found to have significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The protocol for the synthesis of 2-phenylbenzothiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Aplicaciones Científicas De Investigación
Electrophysiological Activity in Cardiac Research
The synthesis and investigation of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, have shown promising results in cardiac electrophysiological studies. These compounds exhibit potency comparable to sematilide, a selective class III agent, indicating potential applications in the treatment of reentrant arrhythmias. This underscores the potential of benzothiazole sulfonamide derivatives in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Potential
Research exploring the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those containing benzothiazole moieties, has demonstrated significant in vitro antimalarial activity. These findings suggest a promising avenue for developing new treatments for malaria, highlighting the versatility of benzothiazole sulfonamide derivatives in addressing global health challenges. Additionally, the theoretical and computational analyses of these compounds further support their potential utility in designing drugs with effective antimalarial properties (Fahim & Ismael, 2021).
Anticancer Research
The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, including variations of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, offer a broad spectrum of biological and pharmacological effects, indicating their potential in anticancer research (Patel et al., 2009).
Anticonvulsant Properties
Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showcasing the therapeutic potential of benzothiazole derivatives in neurological disorders. This research provides a foundation for further exploration into the use of sulfonamide derivatives in treating convulsive disorders, emphasizing the importance of chemical modifications in enhancing biological activity (Khokra et al., 2019).
Antibacterial Applications
The synthesis and antibacterial activities of benzothiazole derivatives of sulphonamides demonstrate the antimicrobial potential of these compounds. This research highlights the relevance of benzothiazole sulfonamide derivatives in developing new antibacterial agents, particularly in addressing resistant strains of bacteria (Ikpa et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-18-7-14-22(15-8-18)36(33,34)31-24-6-4-3-5-23(24)27(32)29-21-12-10-20(11-13-21)28-30-25-16-9-19(2)17-26(25)35-28/h3-17,31H,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHJKKSNPQOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.